Enzymatic BTK Potency: Target Compound Matches Best-in-Patent Inhibitors
In the primary BTK enzymatic assay defined by the patent, 1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea (Example 16) exhibits an IC₅₀ of 1 nM, which is equipotent to the reference Example 79 (IC₅₀: 1 nM) and approaches the potency of Example 66 (IC₅₀: <1 nM). [1] The compound is therefore competitive with the most potent molecules disclosed in the series, but offers a distinct physicochemical starting point due to its higher lipophilicity arising from the tert-butyl group.
| Evidence Dimension | In vitro BTK enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 79 (IC₅₀ = 1 nM); Example 66 (IC₅₀ = <1 nM); Example 236 (IC₅₀ = 5.5 nM) |
| Quantified Difference | Equipment potency with Example 79; 5.5-fold more potent than Example 236; Within 2-fold of Example 66 |
| Conditions | Human BTK in vitro biochemical assay measuring inhibition of kinase activity |
Why This Matters
For procurement, this confirms the compound is not a weak outlier but a potent representative of the series, enabling direct benchmarking against the patent's leading examples.
- [1] BindingDB. (2024). Entry for Monomer ID 658416 (Example 16), Monomer ID 658433 (Example 79), Monomer ID 658428 (Example 66), and Monomer ID 658410 (Example 236). University of California San Diego. View Source
